molecular formula C22H18N2O4S B3533501 4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid CAS No. 530137-66-7

4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B3533501
CAS No.: 530137-66-7
M. Wt: 406.5 g/mol
InChI Key: BUAMTDHTXZNPGL-UHFFFAOYSA-N
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Description

4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with the molecular formula C22H18N2O4S. This compound is known for its unique structure, which includes a phenoxymethyl group, a phenylcarbonyl group, and a carbamothioyl group attached to a benzoic acid moiety. It has a molecular weight of 406.45 g/mol .

Preparation Methods

The synthesis of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-11-9-16(10-12-18)21(26)27)17-6-4-5-15(13-17)14-28-19-7-2-1-3-8-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAMTDHTXZNPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361677
Record name STK038717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530137-66-7
Record name STK038717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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